molecular formula C18H26N2O2S B1444790 (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine CAS No. 1110767-98-0

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Cat. No. B1444790
M. Wt: 334.5 g/mol
InChI Key: VTLKOIONKYXPQL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine” is a chemical compound with the molecular formula C18H26N2O2S and a molecular weight of 334.4762 g/mol . It is used for research and development purposes .

Scientific Research Applications

1. Photocatalytic Intermolecular Carboarylation of Alkenes

  • Summary of Application : This compound is used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .
  • Methods of Application : The process involves the use of arylbenzothiazolylether diazonium salts, which are designed to function as dual-function reagents . A wide array of alkenes are proven to be suitable substrates .
  • Results or Outcomes : The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .

2. Synthesis of Schiff Bases and Metal Complexes

  • Summary of Application : This compound is used in the synthesis of Schiff bases and metal complexes, which have potential as antimicrobial agents .
  • Methods of Application : The Schiff-base ligand was synthesized by reflux of 2, 3-diaminonaphthalene and pyrrole-2-carboxaldehyde starting materials . The Schiff-base ligand was subsequently complexed with FeCl2?4H2O under reflux, to produce the Fe-Schiff-base complex .
  • Results or Outcomes : NMR spectroscopy confirmed the imide linkage of Schiff-base formation as two symmetrical peaks at 8.1 and 7.7 ppm respectively . The Fe2+/Fe3+ quasi-reversible behavior for iron in the metallated complex was observed at -0.430 V vs. Ag/AgCl .

3. Synthesis of Naphthalene

  • Summary of Application : This compound is used in the synthesis of naphthalene, which is a key material for making 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) .
  • Results or Outcomes : Distinguishing photophysical phenomena of MMT were observed in different solvents .

3. Synthesis of Naphthalene

  • Summary of Application : This compound is used in the synthesis of naphthalene, which is a key material for making 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) .
  • Results or Outcomes : Distinguishing photophysical phenomena of MMT were observed in different solvents .

Safety And Hazards

This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKOIONKYXPQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 5
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 6
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.